molecular formula C8H11N3O3 B570521 (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol CAS No. 115416-52-9

(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Cat. No. B570521
M. Wt: 197.194
InChI Key: IFUIXZIUISLXKT-LURJTMIESA-N
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Description

“(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol” is a chemical compound with the CAS number 115416-52-9. It has a molecular formula of C8H11N3O3 and a molecular weight of 197.19 . The compound is a light yellow to yellow powder or crystal .


Molecular Structure Analysis

A study has been conducted on the molecular structure of “(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol” using methods such as vibrational spectroscopy, nuclear magnetic resonance (NMR), and density functional theory (DFT) . The study provides insights into the compound’s geometric optimization, electronic structure, and vibrational assignments .


Chemical Reactions Analysis

The same study also investigated the compound’s chemical reactivity and thermodynamic properties at different temperatures . The results showed that charge transfer occurs within the molecule .


Physical And Chemical Properties Analysis

“(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol” is a solid at 20°C . Its purity, as determined by high-performance liquid chromatography (HPLC), is greater than 98.0% . The compound’s dipole moment, polarizability, and first-order hyperpolarizability values have also been computed .

Scientific Research Applications

  • Spectroscopic Analysis and Electronic Structure : A study by Govindarasu and Kavitha (2014) investigated the molecular structure, vibrational spectra, electronic properties, and nuclear magnetic resonance of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol. They found that the molecule is a good candidate for nonlinear optical materials due to its polarizability and hyperpolarizability values (Govindarasu & Kavitha, 2014).

  • Thermotropic Phase Behavior and Membrane Interaction : Research on β-Alaninol derivatives, including (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, showed potential applications in formulating drug delivery vehicles. The study by Sivaramakrishna et al. (2021) focused on the synthesis and characterization of N-acyl-β-alaninols, revealing their interactions with major membrane lipids and potential for stable vesicle formation, suitable for drug delivery applications (Sivaramakrishna et al., 2021).

  • Synthesis of Uridine Derivatives : Komor et al. (2012) described the use of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol in the synthesis of uridine derivatives, which are potential inhibitors of glycosyltransferases. This application is significant in the context of developing new therapeutic agents (Komor et al., 2012).

  • Nonlinear Optical Material : The study by Ukachi et al. (1993) on l-N-(5-nitro-2-pyridyl)leucinol, a derivative of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, demonstrated its effectiveness as a nonlinear optical material. They successfully grew single crystals of this compound and characterized its linear- and nonlinear-optical properties, highlighting its potential in optical applications (Ukachi et al., 1993).

Safety And Hazards

The safety data sheet for “(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol” indicates that it is intended for research and development use only . It is not intended for medicinal, household, or other uses . In case of accidental exposure, the safety data sheet provides instructions for first aid measures .

properties

IUPAC Name

(2S)-2-[(5-nitropyridin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-6(5-12)10-8-3-2-7(4-9-8)11(13)14/h2-4,6,12H,5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUIXZIUISLXKT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659938
Record name (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol

CAS RN

115416-52-9
Record name (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
9
Citations
K Govindarasu, E Kavitha - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
In this study, geometrical optimization, spectroscopic analysis, electronic structure and nuclear magnetic resonance studies of (S)-(−)-N-(5-Nitro-2-pyridyl) alaninol (abbreviated as …
Number of citations: 8 www.sciencedirect.com
L Deng, S Wang, H Zhong, G Liu - Applied Surface Science, 2015 - Elsevier
In this paper, a novel surfactant, N-(6-(hydroxyamino)-6-oxohexyl)decanamide (NHOD) was synthesized and used as a collector for flotation separation of diaspore and aluminosilicate …
Number of citations: 49 www.sciencedirect.com
R Solaichamy, J Karpagam - International Letters of …, 2017 - pdfs.semanticscholar.org
In this study, optimized geometry, spectroscopic (FT-IR, FT-Raman, UV) analysis, and electronic structure analysis of Abacavir were investigated by utilizing DFT/B3LYP with 6-31G (d, p…
Number of citations: 8 pdfs.semanticscholar.org
MNA Jini, JTT Kumaran, AD Benjamin, SG Praveen - researchgate.net
The infrared and Raman spectra of trichloro cyclohexylsilane has been recorded. Density functional theory, DFT, with the different functional groups was used for the optimization of the …
Number of citations: 3 www.researchgate.net
R Solaichamy, J Karpagam, K Govindarasu - Int. J. Adv. Sci. Eng., 2018 - academia.edu
The solid phase FT-IR and FT-Raman spectra of Gliptus {(2S)-1-[2-[(3-hydroxy-1-adamantyl) amino] acetyl] pyrrolidine-2-carbonitrile} have been recorded in the regions 4000–400 cm− …
Number of citations: 2 www.academia.edu
G Zhu, J Xiong, Y Zhou, Q Zhou, B Ren, S Wang… - Journal of Cleaner …, 2023 - Elsevier
Efficient recovery of gold(I) from aurocyanide wastewater offers a dual opportunity for secondary resource utilization and environmental harm reduction. Herein, four environmentally …
Number of citations: 0 www.sciencedirect.com
R Solaichamya, J Karpagama - International Letters of …, 2016 - pdfs.semanticscholar.org
In the present study, we report on the Molecular structure and infrared (IR) and FT-Raman studies of Voglibose (VGB) as well as by calculations based on the density functional theory (…
Number of citations: 3 pdfs.semanticscholar.org
R Solaichamy, J Karpagam, K Govindarasu - academia.edu
Vibrational Spectroscopic Studies (FT-IR, FT-Raman, UV) and Molecular Docking Analysis of Ebilfumin Drugs with Quantum Chemical Page 1 Int. J. Adv. Sci. Eng. Vol.5 No.1 800-817(…
Number of citations: 0 www.academia.edu
VD Nadhiya, R Kumaresan - International Journal of Organic Chemistry, 2017
Number of citations: 7

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